

# Comprehensive NMR Analysis of N-Cyclohexylformamide

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## Compound of Interest

Compound Name: *N-Cyclohexylformamide*

CAS No.: 766-93-8

Cat. No.: B146473

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## Introduction & Structural Dynamics

**N-Cyclohexylformamide** (NCF) is a secondary amide widely used as a formylating agent and observed as a metabolite in the degradation of N-cyclohexyl-containing pharmaceuticals (e.g., certain sulfonyleureas and mucolytics).

For the analytical scientist, NCF presents a classic "Amide Problem": the partial double-bond character of the C-N bond creates a high rotational barrier (

kcal/mol), resulting in slow exchange on the NMR time scale at room temperature. This leads to the observation of two distinct sets of signals corresponding to the cis and trans rotamers (also referred to as syn and anti conformers).

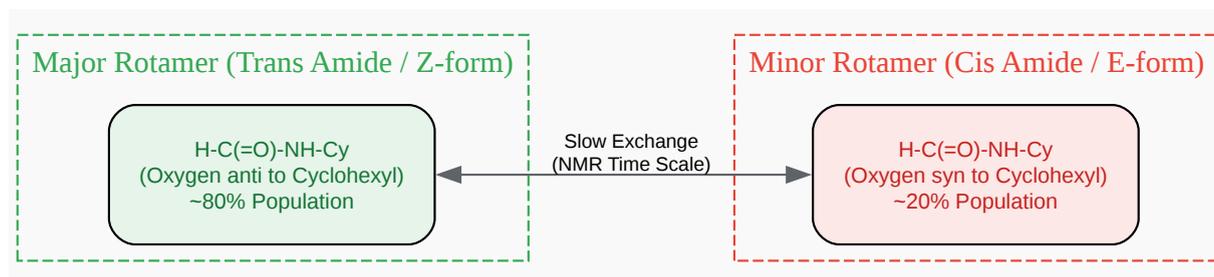
## The Rotameric Equilibrium

In solution, NCF exists as a mixture of two isomers. The steric bulk of the cyclohexyl group dictates the preference:

- Major Isomer (Z-conformer): The carbonyl oxygen and the cyclohexyl group are anti (trans) to each other. This minimizes steric clash between the oxygen and the ring.
- Minor Isomer (E-conformer): The carbonyl oxygen and the cyclohexyl group are syn (cis).

Note on Nomenclature: While IUPAC

rules prioritize atomic number (Oxygen vs. Carbon), in amide NMR literature, "cis" and "trans" often refer to the relationship between the carbonyl oxygen and the N-substituent. To avoid ambiguity, this guide uses Major (Anti) and Minor (Syn) relative to the Oxygen-Cyclohexyl relationship.



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Caption: Equilibrium between the dominant anti-conformer (Major) and the sterically hindered syn-conformer (Minor).

## Experimental Protocol

### Sample Preparation

To ensure sharp resolution of rotameric couplings, samples should be prepared free of acidic impurities which catalyze proton exchange.

- Solvent:

(Chloroform-d) is standard.

is recommended if NH coupling analysis is required, as it reduces quadrupole broadening and exchange rates.

- Concentration: 10–20 mg in 0.6 mL solvent.
- Temperature: 298 K (25°C). Note: Elevated temperatures (>100°C) will cause signal coalescence.

### H NMR Analysis (400 MHz, )

The spectrum is characterized by signal doubling with an intensity ratio of approximately 4:1 (Major:Minor).

## A. The Formyl Proton (CHO)

The formyl proton is the most diagnostic handle. It appears as a singlet or doublet (depending on resolution) in the downfield region.

- Major Signal:

ppm (Broad Singlet).

- Minor Signal:

ppm (Broad Singlet).

- Trend: The Minor isomer (Oxygen syn to Cyclohexyl) places the formyl proton anti to the ring, resulting in a slight downfield shift due to anisotropic effects.

## B. The Amide Proton (NH)

The NH proton is typically broad due to quadrupole relaxation of the nucleus.

- Major Signal:

ppm (Broad).

- Minor Signal:

ppm (Broad).

- Coupling: In dry

, the NH signal resolves into a doublet due to coupling with the methine proton (

Hz).

## C. The Cyclohexyl Methine (N-CH)

The methine proton at the point of attachment is sensitive to the carbonyl anisotropy.

- Major Signal:

ppm (Multiplet).

- Configuration: The methine is cis to the formyl hydrogen and trans to the carbonyl oxygen.

- Minor Signal:

ppm (often obscured or low intensity broad peak).

- Configuration: The methine is cis to the carbonyl oxygen. The proximity to the electronegative oxygen causes a deshielding effect, shifting the minor signal downfield relative to the major signal.

## D. Ring Protons

The remaining cyclohexyl protons appear as complex multiplets in the high-field region (

1.1–2.0 ppm).

- Equatorial/Axial pairs:

1.90–2.00 (Equatorial) and

1.10–1.40 (Axial).

- Note: Rotameric splitting is usually negligible for protons further than C2/C6 of the ring.

## Summary of H Chemical Shifts

Proton	Major Isomer ( ppm)	Minor Isomer ( ppm)	Multiplicity	Integral Ratio
CHO (Formyl)	8.10	8.13	s / d	4.0
NH (Amide)	6.01	6.23	br s	4.0
N-CH (Methine)	3.85	~4.00 (overlap)	m	4.0
Ring ( )	1.10 – 2.00	1.10 – 2.00	m	-

## C NMR Analysis

Carbon NMR provides definitive confirmation of the rotameric mixture without the complication of broad NH couplings.

### Carbonyl Carbon ( )

The carbonyl carbon shows a distinct separation between rotamers ( ppm).

- Major:

ppm.

- Minor:

ppm.

### Cyclohexyl Carbons[1]

- C1 (N-CH):

ppm (Major) vs

ppm (Minor).

- C2/C6:

ppm.

- C3/C5:

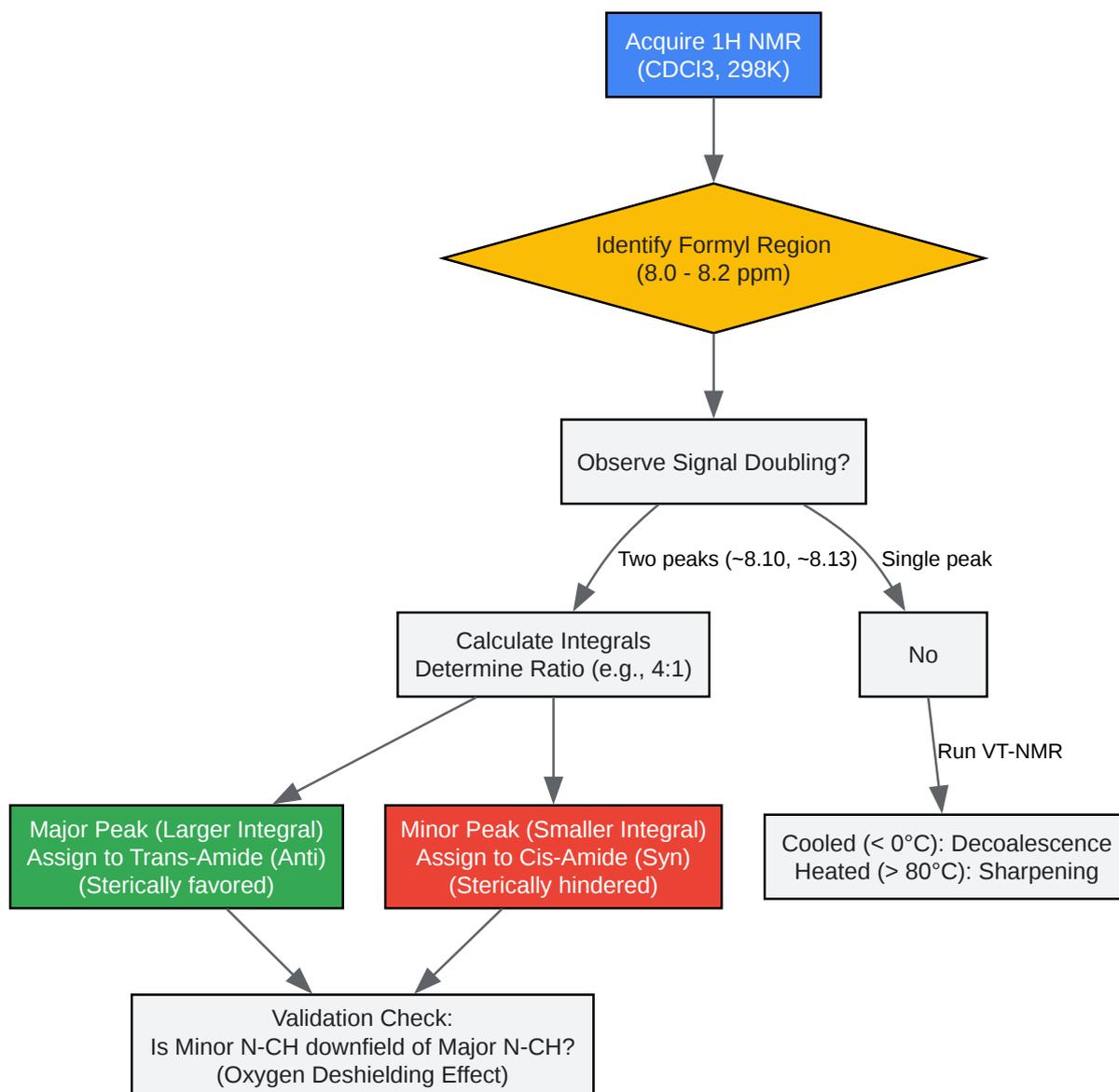
ppm.

- C4:

ppm.

## Advanced Validation Workflow

To validate the assignment of Major vs. Minor isomers, use the following logic flow. The "Deshielding Rule" is the primary mechanism: Protons spatially closer to the carbonyl oxygen (cis-relationship) are deshielded (shifted downfield).



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Caption: Decision tree for assigning amide rotamers based on integration and chemical shift logic.

## References

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- Wiberg, K. B., et al. (1987). Rotational barriers in N,N-dimethylformamide and related amides. *Journal of Organic Chemistry*, 52(26).
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